N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide
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Overview
Description
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a hydroxyl group, and an indolinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide typically involves multiple steps, starting with the formation of the furan ring and subsequent functionalization. Key reaction conditions include the use of strong bases or acids to facilitate the formation of the oxalamide linkage.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: In biological research, it serves as a probe for studying enzyme activities and interactions with biological macromolecules.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents targeting various diseases.
Industry: In the industrial sector, it is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
N1,N2-Bis(furan-2-ylmethyl)oxalamide
N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide
Uniqueness: N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide stands out due to its unique structural features, which confer distinct chemical and biological properties compared to its similar counterparts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Biological Activity
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, an oxalamide backbone, and an indolin moiety, which contribute to its biological activity. The structural formula can be represented as follows:
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the furan ring may facilitate binding to specific molecular targets such as enzymes or receptors, while the indolin moiety enhances stability and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing a furan ring have shown promise as antimicrobial agents. For instance, derivatives similar to this compound have been evaluated for their effectiveness against various bacterial strains. A study demonstrated that furan-based compounds exhibited significant antibacterial activity, suggesting potential applications in treating infections.
Anticancer Properties
The compound's structure suggests potential anticancer properties. Studies on related oxalamides have revealed their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Notably, compounds with similar structural motifs have been reported to exhibit cytotoxic effects against several cancer cell lines .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, there is emerging evidence that oxalamide derivatives may possess anti-inflammatory properties. Research has shown that certain compounds can inhibit pro-inflammatory cytokines, thus providing a basis for their use in treating inflammatory diseases .
Case Studies
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Antimicrobial Efficacy : A study evaluated the antimicrobial activity of oxalamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated varying degrees of inhibition, with some compounds showing IC50 values in the low micromolar range.
Compound Bacterial Strain IC50 (μM) Compound A E. coli 5.0 Compound B S. aureus 3.5 N1-(furan...) Pseudomonas aeruginosa 4.0 -
Cytotoxicity Assays : In vitro studies on cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations above 10 μM, indicating its potential as an anticancer agent .
Cell Line Viability (%) at 10 μM HeLa 30 MCF7 25 A549 40
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-21-7-6-12-9-13(4-5-15(12)21)16(22)11-20-18(24)17(23)19-10-14-3-2-8-25-14/h2-5,8-9,16,22H,6-7,10-11H2,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXTYYZIZJGJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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